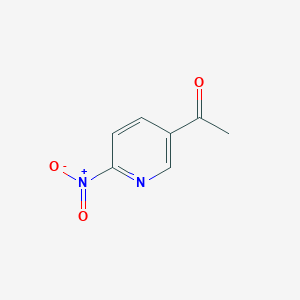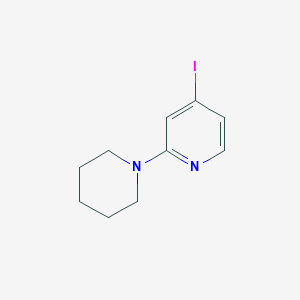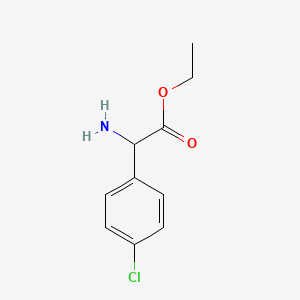![molecular formula C7H15Cl2N3 B3224782 [1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride CAS No. 1239479-62-9](/img/structure/B3224782.png)
[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride
Descripción general
Descripción
“[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride” is a chemical compound. It is also known as 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride . The compound is a part of a collection of unique chemicals provided by Sigma-Aldrich .
Physical And Chemical Properties Analysis
“[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride” is a solid compound . The SMILES string for this compound is Cl.Cl.Cc1nn©cc1N .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of [1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride, focusing on six unique applications:
Antileishmanial Activity
Research has shown that pyrazole derivatives, including [1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride, exhibit significant antileishmanial activity. These compounds have been evaluated for their effectiveness against Leishmania species, which cause leishmaniasis, a neglected tropical disease. Studies have demonstrated that these derivatives can inhibit the growth of Leishmania parasites, making them potential candidates for developing new antileishmanial drugs .
Antimalarial Activity
Pyrazole derivatives are also known for their antimalarial properties. [1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride has been investigated for its ability to combat Plasmodium species, the causative agents of malaria. Research indicates that these compounds can effectively suppress the growth of Plasmodium parasites in infected hosts, offering a promising avenue for antimalarial drug development .
Antibacterial Properties
The antibacterial potential of pyrazole derivatives has been widely studied. [1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a valuable compound for developing new antibacterial agents to address antibiotic resistance .
Anticancer Activity
Pyrazole derivatives have been explored for their anticancer properties. [1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride has demonstrated cytotoxic effects against different cancer cell lines. These compounds can induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells, highlighting their potential as anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been a subject of interest in medicinal chemistry. [1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride has been found to reduce inflammation in various experimental models. This makes it a potential candidate for developing new anti-inflammatory drugs to treat conditions such as arthritis and other inflammatory diseases .
Antioxidant Activity
Research has shown that pyrazole derivatives possess antioxidant properties. [1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases .
These applications highlight the diverse potential of [1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride in scientific research and drug development. If you need more detailed information on any specific application or additional applications, feel free to ask!
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar pyrazole-based compounds have been known to interact with various biological targets, including enzymes and receptors
Mode of Action
Pyrazole-based compounds are known to interact with their targets through various mechanisms, such as binding to active sites, inducing conformational changes, or modulating enzymatic activity . The specific interactions of this compound with its targets would need to be elucidated through further experimental studies.
Biochemical Pathways
Pyrazole-based compounds have been reported to influence various biochemical pathways, depending on their specific targets
Result of Action
Similar pyrazole-based compounds have been reported to exhibit various biological activities, including cytotoxic effects
Propiedades
IUPAC Name |
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-4(8)7-5(2)9-10-6(7)3;;/h4H,8H2,1-3H3,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVXTOOOKPSVBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



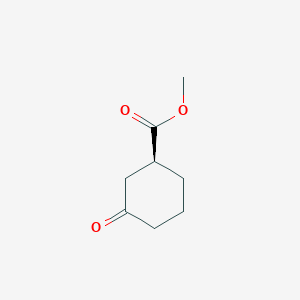
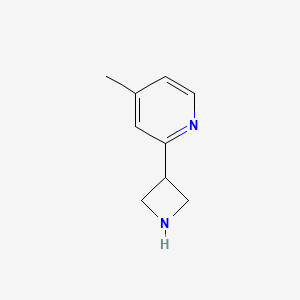

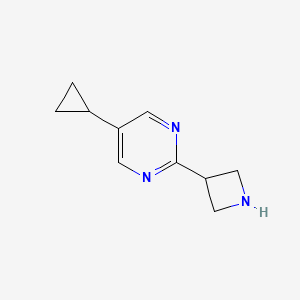
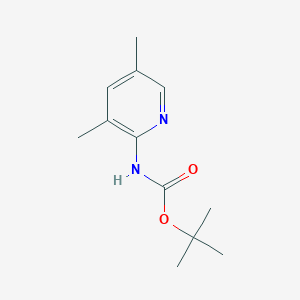
![Spiro[azetidine-3,2'-chromane]-4'-one](/img/structure/B3224744.png)
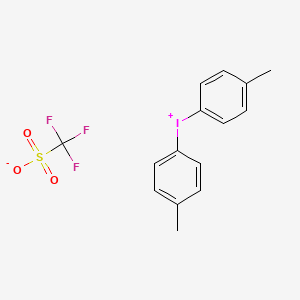
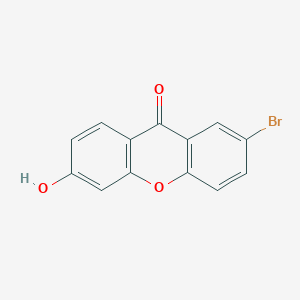
![9,9-Bis[6-(glycidyloxy)-2-naphthyl]-9H-fluorene](/img/structure/B3224765.png)

